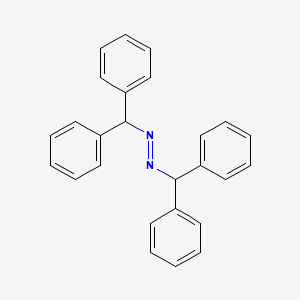

(e)-Bis(diphenylmethyl)diazene

Description

Structure

3D Structure

Properties

CAS No. |

34863-14-4 |

|---|---|

Molecular Formula |

C26H22N2 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

dibenzhydryldiazene |

InChI |

InChI=1S/C26H22N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H |

InChI Key |

QYINCWYHJCTGRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Contextualization Within Diazene Chemistry and Isomerism Research

(E)-Bis(diphenylmethyl)diazene, also known by synonyms such as azobis(diphenylmethane), belongs to the diazene (B1210634) family of compounds, which are characterized by a nitrogen-nitrogen double bond (N=N). guidechem.comnih.gov Diazenes, in their simplest form as HN=NH, can exist as two geometric isomers: E (trans) and Z (cis). ucsb.edu This isomerism is a central theme in diazene chemistry, with the interconversion between isomers often achievable through thermal or photochemical means. researchgate.net The study of these isomerization pathways, whether through in-plane inversion or out-of-plane torsion, provides deep insights into reaction dynamics and molecular stability. researchgate.net

The broader class of organic diazenes, where hydrogen atoms are replaced by organic groups, are valuable in various chemical applications. researchgate.net They have been explored as intermediates in organic synthesis, in the development of pharmaceuticals, and as components in materials science, such as flame retardants and dyes. researchgate.netnih.govacs.org The specific properties and reactivity of a diazene are heavily influenced by the nature of the substituent groups attached to the N=N core. nih.gov

Rationale for Investigating the E Bis Diphenylmethyl Diazene Architecture

The primary impetus for the extensive research into the (E)-Bis(diphenylmethyl)diazene structure lies in its role as a clean and efficient thermal source of diphenylmethyl radicals. wikipedia.org The bulky diphenylmethyl groups on either side of the diazene (B1210634) linkage create significant steric strain, rendering the central C-N bonds relatively weak. Upon heating, the molecule undergoes decomposition, releasing a molecule of nitrogen gas and two diphenylmethyl radicals. wikipedia.org

This controlled generation of radicals is of paramount importance in the study of radical chemistry. The diphenylmethyl radical is a "persistent radical," meaning it has a longer lifetime than more transient radicals. nih.gov This persistence allows for its detailed study using techniques like Electron Spin Resonance (ESR) spectroscopy. wikipedia.org The investigation of such persistent radicals is crucial for understanding reaction mechanisms, particularly in polymerization and other radical-mediated processes. nih.gov The "persistent radical effect" describes how the presence of these long-lived radicals can influence the outcome of chemical reactions, leading to selective product formation. ucsb.edunih.gov

Overview of Key Research Avenues and Methodological Approaches

Research concerning (E)-Bis(diphenylmethyl)diazene has progressed along several interconnected avenues, employing a range of experimental and theoretical methods.

Synthesis: The preparation of this compound and related substituted diazenes often involves multi-step synthetic pathways. A common approach for synthesizing substituted azobenzenes, a related class of diazenes, involves the transmetallation of a stannylated precursor followed by quenching with an appropriate electrophile. researchgate.netmit.edu For instance, 2,2′-bis(trimethylstannyl)azobenzene can be reacted with methyl lithium and then with dimethyl disulfide to yield the corresponding methylthio-substituted azobenzene. researchgate.netmit.edu Similar principles can be applied to the synthesis of the target molecule. Another general strategy for creating complex molecules with diazene (B1210634) functionalities involves the modular synthesis using aryl-alkyl diazenes as building blocks. energetic-materials.org.cn

Thermal and Photochemical Decomposition: A significant body of research has focused on the thermal and photolytic decomposition of this compound. wikipedia.org These studies are fundamental to understanding its utility as a radical initiator. By carefully controlling the temperature or the wavelength of light, researchers can precisely control the rate of radical generation. The kinetics and products of these decomposition reactions provide valuable data on bond dissociation energies and the subsequent reactions of the resulting radicals. wikipedia.org

Spectroscopic and Analytical Characterization: A variety of spectroscopic techniques are employed to characterize this compound and its reaction products. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the molecular structure. mit.edu X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in related diazene compounds, confirming the (E)-configuration and revealing details about intermolecular interactions. researchgate.netmit.edu As mentioned, Electron Spin Resonance (ESR) spectroscopy is a key technique for the direct detection and study of the diphenylmethyl radicals generated upon decomposition. wikipedia.org

| Property | Value | Source |

| Molecular Formula | C26H22N2 | nih.gov |

| Molecular Weight | 362.5 g/mol | nih.gov |

| CAS Number | 34863-14-4 | guidechem.comnih.gov |

| IUPAC Name | (1E)-1,2-bis(diphenylmethyl)diazene | nih.gov |

| Synonyms | azobis(diphenylmethane), dibenzhydryldiazene | guidechem.com |

| Computed Property | Value | Source |

| XLogP3-AA | 7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 362.178298710 Da | nih.gov |

| Topological Polar Surface Area | 24.7 Ų | nih.gov |

| Heavy Atom Count | 28 | nih.gov |

| Complexity | 371 | nih.gov |

Synthetic Strategies for this compound: A Detailed Examination

The synthesis of this compound, a sterically hindered azo compound, requires careful consideration of reaction pathways to ensure the desired stereochemistry and purity. Research into the formation of the diazene core and the controlled introduction of bulky substituents has led to various strategies, each with its own set of advantages and challenges. This article explores the primary methodologies for constructing this molecule, focusing on stereoselective control, optimization, and purification.

Computational Chemistry and Theoretical Investigations of E Bis Diphenylmethyl Diazene

Analysis of Potential Energy Surfaces for E/Z Isomerization Pathways

The E/Z isomerization of diazene (B1210634) and its derivatives is a key photochemical process. Computational analysis of the potential energy surface (PES) provides a detailed map of the energy landscape connecting the E (trans) and Z (cis) isomers, revealing the most likely isomerization pathways. rsc.org

For diazenes, two primary mechanisms for isomerization have been proposed: an in-plane inversion and an out-of-plane torsion. rsc.org Theoretical studies on diazene (N₂H₂) have shown that while both pathways have similar activation energies, the inversion pathway can be hindered by a centrifugal barrier, making torsion the more probable route. rsc.org The presence of bulky substituents, such as the diphenylmethyl groups in (E)-bis(diphenylmethyl)diazene, would significantly influence the PES and the barriers to isomerization.

The transition state (TS) is a critical point on the PES, representing the highest energy point along the reaction coordinate. Locating the TS and calculating its energy is crucial for determining the activation energy of the isomerization process. For some isomerization reactions, the energy difference between the E and Z isomers is small, and the transition state energy is also relatively low, allowing for facile isomerization even at room temperature. researchgate.net The specific energetics of the E/Z isomerization of this compound would be influenced by the steric and electronic nature of the diphenylmethyl groups.

Theoretical Modeling of Steric and Electronic Effects of Diphenylmethyl Groups

The diphenylmethyl groups in this compound exert significant steric and electronic effects that dictate the molecule's conformation and reactivity. Theoretical modeling allows for a quantitative assessment of these effects.

Electronic Effects: The phenyl rings of the diphenylmethyl groups are conjugated systems that can participate in π-π interactions and influence the electronic properties of the diazene core. eurjchem.com These groups act as electron-withdrawing or electron-donating moieties, which can be analyzed through population analysis methods like Natural Bond Orbital (NBO) analysis. The electronic effects of substituents are known to influence the nitrogen NMR parameters in azo compounds. researchgate.net

Computational Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

Computational methods like DFT are widely used to calculate the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.gov For azo dyes, the HOMO-LUMO gap is a significant factor determining their color and electronic absorption properties. researchgate.net The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions.

The charge transfer properties of this compound can be inferred from the nature of its frontier orbitals. An analysis of the electron density distribution in the HOMO and LUMO can reveal the nature of the electronic transitions, such as π-π* or n-π* transitions, which are characteristic of azo compounds.

Table 2: Predicted Electronic Properties of a Related Azo Dye from HOMO-LUMO Analysis

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.24 |

| LUMO Energy | -2.90 |

| HOMO-LUMO Gap | 3.34 |

| Ionization Potential | 6.24 |

| Electron Affinity | 2.90 |

| Electronegativity | 4.57 |

| Chemical Hardness | 1.67 |

This table is based on data for 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide and serves as an example of the electronic properties that can be derived from HOMO-LUMO calculations. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are essential for understanding its dynamic behavior and exploring its conformational landscape. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. analis.com.my

For a flexible molecule like this compound, with multiple rotatable bonds, MD simulations can reveal the accessible conformations and the transitions between them. nih.gov This is crucial for understanding how the molecule behaves in different environments, such as in solution or in the solid state.

MD simulations can be used to study various dynamic properties, including:

Conformational Sampling: Identifying the most stable and populated conformations of the molecule.

Rotational and Translational Diffusion: Characterizing the molecule's movement in a solvent. nih.gov

Intermolecular Interactions: Simulating the interactions of the molecule with solvent molecules or other surrounding molecules. researchgate.net

By combining the insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive theoretical understanding of this compound's structure, properties, and behavior can be achieved.

Isomerization Dynamics and Mechanistic Studies of E Bis Diphenylmethyl Diazene

Photochemical E/Z Isomerization Mechanisms and Quantum Yields

The photochemical E/Z isomerization of diazenes is initiated by the absorption of light, which promotes the molecule to an electronically excited state. For (E)-Bis(diphenylmethyl)diazene, with its bulky diphenylmethyl groups, the mechanism is likely to be a subject of considerable steric influence. The generally accepted mechanisms for diazene (B1210634) isomerization are rotation around the N=N double bond and inversion at one of the nitrogen atoms.

Upon photoexcitation, the E-isomer is typically promoted to the S₁ (n,π) or S₂ (π,π) excited state. From the excited state, the molecule can relax to a twisted geometry, which serves as a conical intersection with the ground state, leading to either the E or Z isomer. The quantum yield (Φ) of photoisomerization is a measure of the efficiency of this process. For many azo compounds, the quantum yield is dependent on the excitation wavelength.

Table 1: Representative Photochemical Isomerization Quantum Yields for Related Azo Compounds

| Compound | Solvent | Excitation Wavelength (nm) | Φ (E→Z) | Φ (Z→E) |

| Azobenzene | n-Hexane | 313 | 0.24 | 0.42 |

| 4-Aminoazobenzene | Ethanol | 436 | 0.03 | 0.21 |

| Azocumene (estimated) | Various | UV range | Low | Low |

Note: Data for azocumene is estimated based on its known photochemical reactivity, which primarily involves decomposition. The quantum yields for isomerization are expected to be low.

Thermal E/Z Isomerization Kinetics and Thermodynamic Parameters

In the absence of light, the thermodynamically less stable Z-isomer can thermally revert to the more stable E-isomer. The kinetics of this thermal isomerization are typically first-order and can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

The rate of thermal isomerization is highly dependent on the stability of the transition state. For diazenes, two primary pathways for thermal isomerization are considered: a rotational mechanism and an inversional mechanism. rsc.org The rotational pathway involves breaking the π-bond of the N=N double bond, while the inversional pathway proceeds through a linear transition state. The bulky diphenylmethyl groups in this compound would likely create significant steric hindrance, potentially favoring an inversional mechanism to avoid severe steric clashes that would occur during rotation.

Thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide further insights into the transition state. A large negative ΔS‡ can suggest a highly ordered transition state, which might be expected for an inversional pathway.

Table 2: Representative Thermal Isomerization Kinetic and Thermodynamic Parameters for Related Azo Compounds

| Compound | Solvent | k (s⁻¹) at 25°C | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Azobenzene | n-Hexane | 2.3 x 10⁻⁶ | 95 | 92 | -15 |

| 4-Nitroazobenzene | Benzene | 5.8 x 10⁻⁵ | 88 | 85 | -20 |

| Sterically Hindered Azoalkane (hypothetical) | Toluene | Variable | Higher | Higher | Variable |

Note: The values for a hypothetical sterically hindered azoalkane are included to illustrate the expected trend of higher activation barriers due to steric hindrance.

Influence of Environmental Factors (Solvent, Temperature, Light Wavelength) on Isomeric Equilibrium and Rates

Environmental factors play a crucial role in the isomerization dynamics of diazenes.

Solvent: The polarity of the solvent can significantly influence the rates of both photochemical and thermal isomerization. longdom.orgresearchgate.net For push-pull azobenzenes, polar solvents can stabilize a more polar transition state, accelerating thermal isomerization. longdom.org For non-polar, sterically hindered diazenes like this compound, the solvent effect might be less pronounced but could still play a role in stabilizing or destabilizing the ground and transition states.

Temperature: As with most chemical reactions, the rate of thermal isomerization increases with temperature, following the Arrhenius relationship. The photostationary state in photochemical isomerization can also be temperature-dependent, as the rate of thermal back-reaction increases with temperature, shifting the equilibrium towards the more stable E-isomer.

Light Wavelength: The wavelength of the irradiating light is a key parameter in photochemical isomerization. Different electronic transitions (e.g., n→π* vs. π→π) can be targeted by selecting specific wavelengths. This can lead to different quantum yields and photostationary states. For instance, irradiation in the n→π band often leads to a higher proportion of the Z-isomer in the photostationary state compared to irradiation in the π→π* band.

Elucidation of Excited State Participation in Isomerization Processes (Singlet and Triplet States)

The isomerization of diazenes can proceed through both singlet and triplet excited states. Direct irradiation typically populates a singlet excited state (S₁ or S₂). From the singlet state, the molecule can either isomerize directly or undergo intersystem crossing (ISC) to a triplet state (T₁). nih.govresearchgate.net The triplet state can then decay back to the ground state, leading to either the E or Z isomer.

The involvement of triplet states can be investigated through photosensitization experiments. nih.govresearchgate.net In these experiments, a triplet sensitizer (B1316253) is excited, and it then transfers its energy to the diazene, populating the triplet state of the diazene directly. If isomerization is observed upon triplet sensitization, it provides strong evidence for the involvement of the triplet pathway. For many azoalkanes, the triplet state is known to be involved in their photochemistry. nih.govresearchgate.net Given the steric hindrance in this compound, which could influence the lifetimes and relaxation pathways of the excited states, both singlet and triplet pathways are plausible for its isomerization.

Reactivity Profiles and Mechanistic Investigations of E Bis Diphenylmethyl Diazene

Reactions Involving the Diazene (B1210634) Nitrogen-Nitrogen Double Bond (e.g., Reduction, Addition)

The N=N double bond in diazenes is susceptible to reduction to the corresponding hydrazine or cleavage to amines. For (E)-bis(diphenylmethyl)diazene, the steric bulk of the diphenylmethyl groups can hinder the approach of reducing agents. However, catalytic hydrogenation or the use of potent reducing agents can overcome this steric barrier.

Deaminative functionalization, a process that often proceeds through a diazene intermediate, highlights the reactivity of the N=N bond. Catalytic methods for the synthesis of sterically hindered aliphatic diazenes have been developed, which then allow for the transformation of C-N bonds into various other functionalities, including C-H (reduction), C-halogen, C-O, C-S, C-Se, and C-C bonds. semanticscholar.orgnih.govnih.gov This process typically involves the generation of carbon-centered radicals following the extrusion of nitrogen gas, underscoring a key reactive pathway for bulky diazenes.

Investigations into N-N bond cleavage have also been explored using diboron reagents. The combination of B₂nep₂ and a Lewis base like KOMe has been shown to effectively cleave the N-N bond in a variety of hydrazines, a reaction class closely related to diazene reduction. nih.gov Mechanistic studies, including theoretical calculations, suggest a non-radical, concerted mechanism for the B-B and N-N bond cleavage in hydrazines and azides. nih.gov While not directly studying this compound, these findings offer plausible pathways for its reduction.

Table 1: Examples of Reagents for Diazene Reduction and N-N Bond Cleavage

| Reagent/System | Reaction Type | Mechanistic Insight |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Reduction | Heterogeneous catalysis, stepwise hydrogen addition. |

| Diboron Reagents (e.g., B₂nep₂/KOMe) | N-N Bond Cleavage | Concerted, non-radical mechanism proposed for related compounds. nih.gov |

Cycloaddition Reactions and Hetero-Diels-Alder Pathways Involving Diazene Derivatives or Diazenium Ions

The diazene double bond can act as a dienophile or as part of a diene system in cycloaddition reactions. In particular, the hetero-Diels-Alder reaction, where the azo group is the dienophile, provides a route to six-membered heterocyclic compounds. Azoalkenes (1,2-diaza-1,3-dienes) are known to participate in hetero-Diels-Alder reactions with various dienophiles, including thioketones. fu-berlin.denih.govmdpi.com These reactions have been shown to be efficient and highly regioselective for the synthesis of N-substituted 1,3,4-thiadiazine derivatives. fu-berlin.denih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the regioselectivity and mechanism of these cycloadditions. fu-berlin.denih.govresearchgate.net For the reaction of azoalkenes with thioketones, DFT calculations revealed that the high regioselectivity is a result of kinetic control, proceeding through highly unsymmetric transition states. fu-berlin.denih.gov In cases with sterically hindered reactants, a stepwise mechanism involving a zwitterionic intermediate has been proposed. fu-berlin.denih.gov

While direct experimental data on the cycloaddition reactions of this compound is scarce, the principles derived from studies on other azoalkenes suggest that it could potentially react with suitable dienes or act as a dienophile. The significant steric hindrance from the diphenylmethyl groups would likely necessitate forcing conditions and could influence the stereochemical outcome of the reaction.

Table 2: Features of Hetero-Diels-Alder Reactions of Azoalkenes

| Feature | Description | Reference |

|---|---|---|

| Reactants | Azoalkenes (as heterodienes) and various dienophiles (e.g., thioketones). | fu-berlin.denih.govmdpi.com |

| Products | Six-membered heterocyclic compounds (e.g., 1,3,4-thiadiazines). | fu-berlin.denih.gov |

| Regioselectivity | Generally high, determined by kinetic control. | fu-berlin.denih.gov |

| Mechanism | Can be concerted and asynchronous or stepwise via a zwitterionic intermediate, especially with sterically demanding substrates. | fu-berlin.denih.govresearchgate.net |

Mechanistic Studies of Bond Activation and Formation Processes in the Presence of the Diazene Moiety

The activation of the N=N bond in this compound is a key step in many of its reactions, leading to the formation of new bonds. A primary mode of reactivity is the homolytic cleavage of the C-N bonds upon thermal or photochemical stimulation, leading to the extrusion of dinitrogen (N₂) and the formation of two diphenylmethyl radicals. This is a common decomposition pathway for azo compounds.

Mechanistic investigations on the cleavage of N-N bonds in related systems have provided valuable insights. For instance, the reaction of diboron reagents with hydrazines and N-nitrosamines leads to N-N bond cleavage. nih.gov Theoretical calculations for the reaction with hydrazines point towards a concerted B-B and N-N bond cleavage mechanism. nih.gov

Transition metal complexes can also facilitate the cleavage of the N=N bond. While specific studies on this compound are not prevalent, research on other diazene complexes shows that coordination to a metal center can weaken the N=N bond and facilitate its cleavage or transformation.

Exploration of Radical Pathways and Intermediate Generation

A significant aspect of the chemistry of this compound is its potential to serve as a precursor for the diphenylmethyl radical. The thermal or photochemical decomposition of azo compounds is a well-established method for generating radicals. In the case of this compound, the extrusion of the thermodynamically stable nitrogen molecule provides a strong driving force for the formation of two diphenylmethyl radicals.

Ph₂CH-N=N-CHPh₂ → 2 Ph₂CH• + N₂

The diphenylmethyl radical is a resonance-stabilized radical, which contributes to its relative stability and ease of formation. researchgate.net The generation of such radicals can initiate a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, or radical-radical recombination. The catalytic synthesis of sterically hindered diazenes often leads to deaminative functionalization through the formation of carbon-centered radicals. semanticscholar.orgnih.govnih.gov This highlights a powerful synthetic application stemming from the radical pathways initiated by diazene decomposition.

The generation of radicals from various precursors under red-light irradiation has also been explored, offering milder conditions for radical generation compared to thermal methods. nih.gov

Table 3: Potential Radical Reactions Initiated by this compound

| Reaction Type | Description |

|---|---|

| Hydrogen Abstraction | The diphenylmethyl radical abstracts a hydrogen atom from a suitable donor, forming diphenylmethane. |

| Addition to Alkenes/Alkynes | The radical adds across a double or triple bond, initiating polymerization or forming a new C-C bond. |

| Radical Recombination | Two diphenylmethyl radicals combine to form 1,1,2,2-tetraphenylethane. |

| Halogen Atom Transfer | The radical can abstract a halogen atom from a suitable source. nih.gov |

Coordination Chemistry with Transition Metals and Ligand Field Effects on Diazene Reactivity

The nitrogen atoms of the diazene group in this compound possess lone pairs of electrons that can coordinate to transition metal centers. The steric bulk of the diphenylmethyl groups would likely influence the coordination mode and the stability of the resulting metal complexes. Diazene ligands can coordinate to metals in an end-on (η¹) or side-on (η²) fashion.

The electronic properties of diazine and triazine ligands, which are related to diazenes, have been studied in the context of transition metal catalysis. acs.org These ligands are more π-acidic than their pyridine analogues, which can enhance catalyst stability under reducing conditions and facilitate metal-to-ligand charge transfer. acs.org While this compound is not a heterocyclic aromatic ligand, the principles of π-acidity and steric influence are transferable.

Reactions of transition metal complexes with diazo compounds, which are precursors to carbenes and can also be related to diazenes, have been extensively studied. For instance, reactions of bis(trifluoromethyl)diazomethane with various transition metal hydrides and carbonyls lead to the formation of new organometallic complexes. rsc.org The coordination of diazene derivatives to transition metals is a known phenomenon and can lead to activation of the N=N bond. chempedia.info

Applications in Catalysis and Asymmetric Synthesis Leveraging Steric Properties of Diphenylmethyl Groups

The bulky diphenylmethyl groups are a defining feature of this compound, and this steric demand can be harnessed in catalysis and asymmetric synthesis. Sterically demanding ligands are crucial in many catalytic systems for controlling reactivity and selectivity. For example, very bulky N-heterocyclic carbene (NHC) ligands, such as IPr*, which features diphenylmethyl groups, have been shown to be highly effective in challenging catalytic transformations, including cross-coupling reactions. ugent.be The steric bulk of these ligands can promote reductive elimination and stabilize low-coordinate, highly active catalytic species.

In the context of this compound, it could potentially act as a ligand for a transition metal catalyst, where its steric properties would influence the catalytic pocket and thus the selectivity of the reaction. Alternatively, it could serve as a precursor in the synthesis of chiral ligands or catalysts.

Asymmetric catalysis often relies on the creation of a well-defined chiral environment around a metal center. nih.gov While this compound itself is achiral, its derivatives could be made chiral, or it could be used in reactions involving chiral catalysts where its steric bulk would be a key factor in stereodifferentiation. The development of asymmetric catalytic reactions often involves the strategic use of bulky groups to control the approach of substrates to the catalytic center. youtube.com

Advanced Research Applications and Prospective Directions for E Bis Diphenylmethyl Diazene

Integration into Responsive Molecular Systems and Smart Materials (e.g., Photo-Switchable Materials, Energy Storage)

The diazene (B1210634) unit is the core of a class of molecules known as azobenzenes, which are renowned for their ability to undergo reversible photoisomerization. This property makes them ideal candidates for the development of "smart" materials that can respond to external light stimuli.

Photo-Switchable Materials:

(E)-Bis(diphenylmethyl)diazene, like other azobenzenes, can be switched from its thermodynamically stable trans (E) isomer to a metastable cis (Z) isomer upon irradiation with UV light. The reverse transformation can be triggered by visible light or heat. This reversible process induces a significant change in molecular geometry, which can be harnessed to control material properties at the macroscopic level.

The integration of diazene units into polymers and other materials allows for the creation of photoresponsive systems. For instance, incorporating diazene moieties into the backbone of a polymer can lead to light-induced changes in the polymer's conformation, resulting in contraction or expansion of the material. nih.gov Research on related diazocines, which are bridged azobenzenes, has shown that this molecular pincer-like motion can be used to control the conformation of peptides and even trigger amorphous-to-crystalline transitions in materials. nih.gov The bulky diphenylmethyl groups in this compound can further influence the packing and, consequently, the photo-mechanical response of such materials.

A key challenge in the development of these materials is ensuring efficient photoswitching in the solid state. The bulky nature of the diphenylmethyl substituents may help to prevent the dense packing that can sometimes quench photoswitching in the solid state. Recent studies on polysiloxanes decorated with azobenzenes have shown that even a small number of photoswitchable units can lead to significant changes in the material's mechanical and adhesive properties, inducing a liquid-to-solid transition upon irradiation. tue.nl

Energy Storage:

The photoisomerization of diazene compounds is an endergonic process, meaning that the cis isomer is at a higher energy level than the trans isomer. This energy difference can be stored in the chemical bonds of the cis isomer and released as heat when it reverts to the trans form. This principle is the basis for Molecular Solar Thermal (MOST) energy storage systems. rsc.org

| Property | (E)-isomer | (Z)-isomer | Significance in Smart Materials |

| Thermodynamic Stability | More Stable | Less Stable (Metastable) | The stable state can be switched to a temporary, high-energy state. |

| Geometry | Planar | Bent | This change in shape at the molecular level can induce macroscopic changes in a material. |

| UV-Vis Absorption | Strong π-π* transition (UV region) | n-π* transition (Visible region) | Allows for selective switching between isomers using different wavelengths of light. |

| Energy State | Lower Energy | Higher Energy | The energy difference can be harnessed for thermal energy storage. |

Fundamental Contributions to Chemical Bonding Theory and Stereochemistry of Bulky Systems

The structure of this compound provides a valuable case study for understanding the interplay of electronic effects and steric hindrance in determining molecular conformation and reactivity.

Chemical Bonding:

The N=N double bond in the diazene core is the key to its functionality. X-ray crystallographic studies of related (E)-diazene compounds reveal typical N=N bond lengths in the range of 1.25-1.26 Å. nih.gov The phenyl rings are generally twisted with respect to the plane of the diazene unit due to steric repulsion. nih.govresearchgate.net In this compound, the four phenyl rings create a highly crowded environment around the central N=N bond. This steric bulk can influence the electronic properties of the diazene group, potentially affecting its absorption spectrum and the quantum yield of photoisomerization.

Stereochemistry of Bulky Systems:

The (E) or trans configuration is generally the more stable isomer for acyclic diazenes due to reduced steric clash between the substituents. The significant steric hindrance from the two diphenylmethyl groups in this compound strongly disfavors the formation of the cis isomer, making the trans isomer particularly stable.

The presence of these bulky groups also restricts the rotational freedom around the C-N bonds. This can lead to well-defined conformational preferences in the solid state and in solution. The study of such sterically congested molecules provides valuable data for refining computational models that predict molecular structure and properties, and for understanding the limits of conformational flexibility in crowded chemical environments.

| Structural Parameter | Typical Value in (E)-Diazenes | Influence of Diphenylmethyl Groups |

| N=N Bond Length | ~1.25-1.26 Å nih.gov | Minor changes expected, but electronic effects from the bulky groups could have a subtle influence. |

| C-N-N Bond Angle | ~112-114° | Likely to be distorted from ideal trigonal planar geometry due to steric strain. |

| Dihedral Angle (C-N=N-C) | ~180° (for trans isomer) | The planarity of the core is enforced by the double bond. |

| Phenyl Ring Orientation | Twisted relative to the diazene plane nih.govresearchgate.net | Significant twisting is expected to minimize steric clashes between the four phenyl rings. |

Development of Novel Synthetic Tools and Reagents Based on this compound Chemistry

The chemistry of this compound can be leveraged to create new synthetic methodologies and reagents.

Source of Diphenylmethyl Radicals:

Azo compounds are well-known precursors to carbon-centered radicals upon thermal or photochemical decomposition, with the concomitant release of nitrogen gas. The thermal decomposition of this compound would be expected to generate two diphenylmethyl radicals.

N₂ → 2 Ph₂CH• + N₂

The diphenylmethyl radical is a resonance-stabilized radical, making it relatively stable and less reactive than many other carbon-centered radicals. This property makes it a useful tool in organic synthesis for initiating polymerization reactions or for studying radical reaction mechanisms. Research has shown that the diphenylmethyl radical can be formed through various reaction pathways, including the recombination of benzyl (B1604629) and phenyl radicals. researchgate.net The controlled generation of these radicals from a precursor like this compound could provide a clean and efficient method for their production.

Modular Synthesis:

Recent advances in organic synthesis have demonstrated the use of diazene-containing molecules as building blocks in a modular approach to constructing complex molecular architectures. mit.edugoogle.com In these strategies, diazene units are used to link different molecular fragments. Subsequent removal of the diazene unit (as N₂) via a chemical or photochemical trigger can then form a new carbon-carbon bond. While this has been primarily explored with other types of diazenes, the principle could be extended to those bearing diphenylmethyl groups for the synthesis of sterically hindered structures.

Exploration of Supramolecular Assembly and Self-Organizing Systems Involving the Diazene Unit

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The diazene unit, with its ability to act as a hydrogen bond acceptor and its rigid geometry, can be a valuable component in the design of self-assembling systems.

The bulky and aromatic nature of the diphenylmethyl groups in this compound makes it a prime candidate for forming assemblies driven by van der Waals forces and π-π stacking interactions. Hirshfeld surface analysis of related diazene compounds has shown that H···H, C···H, and S···H (in sulfur-containing analogues) contacts dominate the intermolecular interactions. nih.gov In the case of this compound, the numerous phenyl rings would likely lead to complex and potentially well-defined packing arrangements in the solid state.

The design of complex supramolecular structures, such as molecular cages and helicates, often relies on the precise geometric information encoded in their constituent building blocks. nih.govresearchgate.net The rigid, linear nature of the (E)-diazene unit, combined with the steric bulk of the diphenylmethyl groups, could be exploited to direct the formation of specific, pre-determined supramolecular architectures.

Q & A

Q. How can researchers design controlled studies to isolate the effects of this compound’s stereochemistry on its electrochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.